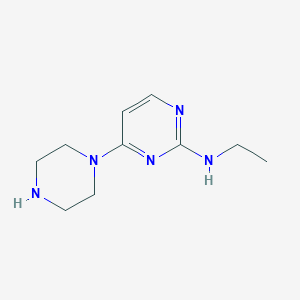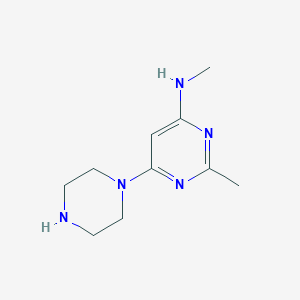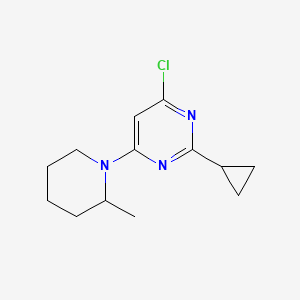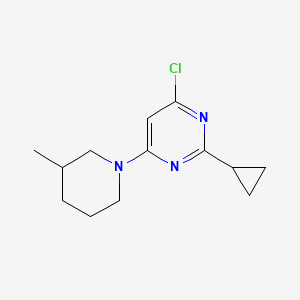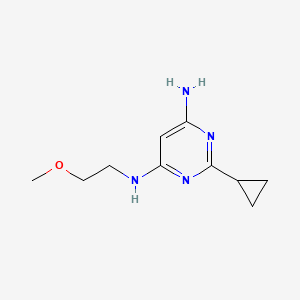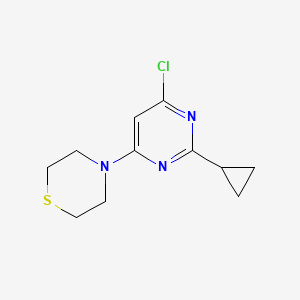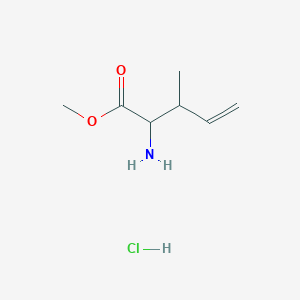
Methyl 2-amino-3-methylpent-4-enoate hydrochloride
Vue d'ensemble
Description
“Methyl 2-amino-3-methylpent-4-enoate hydrochloride” is a chemical compound with the CAS Number: 1427378-65-1 . It has a molecular weight of 179.65 . The IUPAC name for this compound is “this compound” and its Inchi Code is 1S/C7H13NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h4-6H,1,8H2,2-3H3;1H .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C7H13NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h4-6H,1,8H2,2-3H3;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder . The compound is stored at a temperature of 4 degrees .Applications De Recherche Scientifique
Synthesis of Unnatural α-Amino Acid Derivatives
Methyl 2-amino-3-methylpent-4-enoate hydrochloride has been utilized in the synthesis of highly substituted unnatural α-amino esters through a palladium-catalyzed three-component coupling method. This method involves the use of boronic acids and allenes along with ethyl iminoacetate, relying on the umpolung (reversal of polarity) of mono-π-allylpalladium complexes. Such synthetic routes afford tetrahydropyridines featuring an α-amino ester group, showcasing the compound's utility in creating complex molecular architectures (Hopkins & Malinakova, 2007).
Anticancer Drug Synthesis
This compound serves as a precursor in synthesizing amino acetate functionalized Schiff base organotin(IV) complexes, which exhibit significant in vitro cytotoxicity against various human tumor cell lines. These organotin complexes demonstrate the potential of this compound in the development of new anticancer drugs, highlighting its role in medicinal chemistry (Basu Baul et al., 2009).
Neuroprotective Agents
Investigations into this compound's applications have led to its use in synthesizing potent inhibitors of kynurenine-3-hydroxylase, a therapeutic target for neuroprotective agents. Compounds derived from it have been identified as the most potent inhibitors of this enzyme, providing a new avenue for treating neurodegenerative diseases (Drysdale et al., 2000).
Allylindation in Aqueous Media
The compound's reactivity has been explored in allylindation reactions in aqueous media, offering a method for synthesizing methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate. This showcases its versatility in organic synthesis, particularly in the formation of compounds with intricate structural features (Bennett & Paquette, 2003).
Synthesis of Methyl (E)-2-[(3S,4S)-4-Hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate
This compound has been synthesized starting from L-tartaric acid, leading to novel structures through substitution reactions. The process demonstrates the compound's role in generating molecules with potential biological activity, underlining its importance in synthetic organic chemistry (Gimalova et al., 2013).
Safety and Hazards
The safety information for “Methyl 2-amino-3-methylpent-4-enoate hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used .
Propriétés
IUPAC Name |
methyl 2-amino-3-methylpent-4-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h4-6H,1,8H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTIXEKYKBTKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


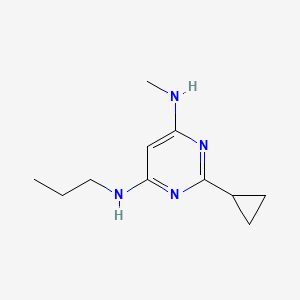

![1-[(Methylamino)methyl]cyclobutan-1-amine](/img/structure/B1470788.png)

